ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of benzodioxepin, thiazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzodioxepin moiety can interact with hydrophobic pockets in proteins, while the thiazole and carboxylate groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate: Similar structure but with a cyano group instead of a thiazole ring.
3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine: Lacks the thiazole and carboxylate groups, making it less complex.
Uniqueness
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxepin and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N2O5S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20) |
InChI Key |
YDWSKQRGATYGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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